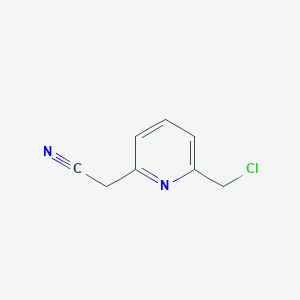![molecular formula C20H25N5O3 B2579128 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847336-38-3](/img/structure/B2579128.png)
9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidinediones, which include the compound you mentioned, are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . They are found in various naturally occurring metabolites and drugs .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils . Another method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, they can be used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For example, some pyrimidine derivatives have shown promising activity as PARP-1 inhibitors .Applications De Recherche Scientifique
Structural Analysis and Conformation
The chemical structure of compounds similar to 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been determined through X-ray diffraction, revealing interesting conformational characteristics. For example, a related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, shows that the central pyridine ring adopts a boat conformation, while the outer six-membered rings adopt half-chair and distorted boat forms. This study highlights the diverse conformations that tricyclic structures can assume, which could have implications for their reactivity and interaction with biological molecules (Wang et al., 2011).
Synthesis of Heterocyclic Compounds
Research into the synthesis of polyfunctional fused heterocyclic compounds provides insights into the chemical reactivity and potential applications of compounds like this compound. For instance, the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with amino-thioxopyrimidinone under specific conditions yields a variety of heterocyclic compounds. These synthetic pathways could be relevant for creating novel derivatives with potential pharmacological activities (Hassaneen et al., 2003).
Binding Affinity and Molecular Docking
The study of tricyclic pyrimido- and pyrazinoxanthines, which share structural similarities with this compound, has shown significant affinities for adenosine receptors. This suggests potential applications in designing receptor antagonists or modulators. Molecular docking studies help in understanding the interaction of these compounds with protein targets, providing a foundation for the development of therapeutic agents (Szymańska et al., 2016).
Crystal Packing and Intermolecular Interactions
The detailed analysis of crystal packing and intermolecular interactions in compounds structurally related to this compound, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, reveals the importance of hydrogen bonding and stacking motifs in determining the stability and properties of the crystalline state. This knowledge is crucial for understanding the solid-state behavior and could inform the design of materials with specific physical properties (Shukla et al., 2020).
Mécanisme D'action
Target of Action
Compounds similar to “9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” often target enzymes or receptors in the body. For example, some pyrimidine derivatives are known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting the function of the enzyme or receptor. This could lead to a disruption in the normal biochemical processes of the cell .
Biochemical Pathways
The inhibition of the target enzyme or receptor could affect various biochemical pathways. For instance, if the compound inhibits a protein kinase, it could disrupt cellular signaling processes, potentially leading to cell death .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound induces cell death, it could potentially be used as a treatment for diseases characterized by uncontrolled cell growth, such as cancer .
Orientations Futures
Propriétés
IUPAC Name |
9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-5-23-18(26)16-17(22(4)20(23)27)21-19-24(11-13(3)12-25(16)19)14-7-9-15(10-8-14)28-6-2/h7-10,13H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJLBASIEWLQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

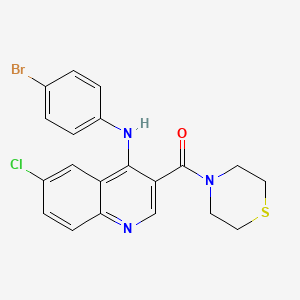
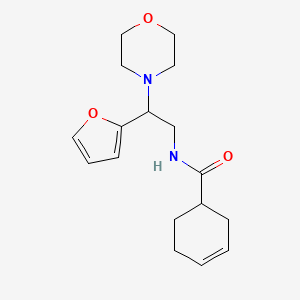
![1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579049.png)
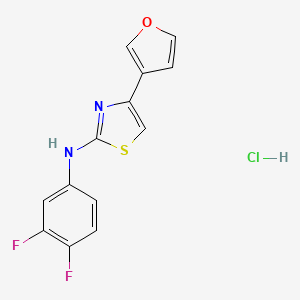
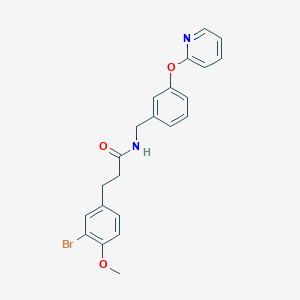
![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2579054.png)
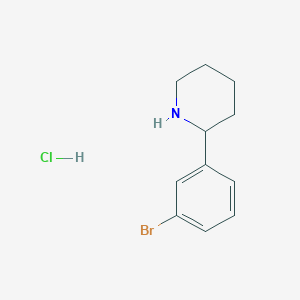
![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine](/img/structure/B2579057.png)
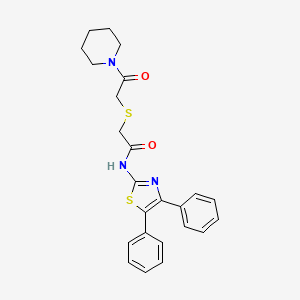

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2579063.png)


